For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Mechanism of Action of (S,R,S)-AHPC in PROTACs
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of targeting proteins previously considered "undruggable."[1] These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[2][3] A PROTAC molecule is comprised of three essential components: a ligand that binds the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1][3]
Among the most widely utilized E3 ligase recruiters are ligands for the von Hippel-Lindau (VHL) protein.[4] The (S,R,S)-α-hydroxy-γ-prolyl-β-cyclohexylalanine (AHPC) scaffold, often referred to as (S,R,S)-AHPC or a derivative of VH032, is a high-affinity ligand for VHL that has gained significant traction in the design of potent PROTACs.[2][5][6][7] This guide provides a detailed exploration of the mechanism of action, quantitative performance metrics, and key experimental protocols associated with (S,R,S)-AHPC-based PROTACs.
Core Mechanism of Action
The primary function of an (S,R,S)-AHPC-based PROTAC is to act as a molecular bridge, bringing a target protein into close proximity with the VHL E3 ligase complex. This induced proximity triggers the ubiquitination and subsequent degradation of the target protein. The process is catalytic, allowing a single PROTAC molecule to mediate the destruction of multiple target protein molecules.[1][3]
The key steps are as follows:
-
Ternary Complex Formation : The PROTAC simultaneously binds to the target protein (via its "warhead" ligand) and the VHL E3 ligase (via the (S,R,S)-AHPC moiety). This forms a transient ternary complex (POI-PROTAC-VHL). The linker's length and composition are critical for the stability and geometry of this complex.[2]
-
Ubiquitination : Within the ternary complex, the VHL E3 ligase complex facilitates the transfer of ubiquitin (Ub) from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein.
-
Polyubiquitination : This process is repeated, creating a polyubiquitin (B1169507) chain on the target protein. This chain acts as a recognition signal for the proteasome.
-
Proteasomal Degradation : The 26S proteasome recognizes and binds to the polyubiquitinated target protein, unfolds it, and degrades it into small peptides.
-
Recycling : The PROTAC molecule is released after inducing ubiquitination and can bind to another target protein and VHL complex, continuing its catalytic cycle.[1][3]
Quantitative Data on VHL-Based PROTACs
The efficacy of a PROTAC is measured by its half-maximal degradation concentration (DC50) and its maximum degradation level (Dmax).[2] The following tables summarize performance data for several PROTACs that utilize VHL ligands, illustrating the impact of the target protein and linker composition on degradation potency.
Table 1: Degradation Potency of VHL-Recruiting PROTACs
| PROTAC Example | E3 Ligase Ligand Base | Target Protein | DC50 | Dmax | Cell Line | Linker Type |
|---|---|---|---|---|---|---|
| ARV-771 | (S,R,S)-AHPC-Me | BET Proteins | <1 nM | >90% (BRD4) | CRPC | Not Specified |
| GMB-475 | (S,R,S)-AHPC | BCR-ABL1 | 1.11 µM (IC50) | Not Specified | Ba/F3 | Not Specified |
| LC-2 | Not Specified | KRAS G12C | 250 - 760 nM | >90% | NCI-H2030 | PEG-based |
| UNC9036 | Not Specified | STING | 227 nM | >80% | Caki-1 | Not Specified |
| AHPC(Me)-C6-NH2 | (S,R,S)-AHPC-Me | FBXO22 | 77 nM | 99% | Jurkat | Alkyl |
Data sourced from multiple references.[2][6][8][9][10]
Table 2: Comparative Degradation of Dual-Targeting PROTACs
| PROTAC | E3 Ligase Recruiter | Linker (PEG units) | Target Protein | DC50 (nM) | Dmax (%) | Cell Line |
|---|---|---|---|---|---|---|
| Compound A | (S,R,S)-AHPC | 4 | BRD4 | 24 | ~95 | MOLM13 |
| Compound B | (S,R,S)-AHPC | 8 | BRD4 | 10 | ~95 | MOLM13 |
| 17b (Comparative) | CRBN | Not Specified | BRD4 | 0.5 | >98 | MOLM13 |
| Compound A | (S,R,S)-AHPC | 4 | PLK1 | 158 | ~85 | MOLM13 |
| Compound B | (S,R,S)-AHPC | 8 | PLK1 | 100 | ~90 | MOLM13 |
| 17b (Comparative) | CRBN | Not Specified | PLK1 | 4.8 | >95 | MOLM13 |
This table presents comparative data for a series of dual-targeting PROTACs, highlighting how linker length can influence potency for VHL-based degraders and comparing them to a CRBN-based counterpart.[11]
Experimental Protocols
A successful PROTAC development campaign involves chemical synthesis followed by rigorous biological evaluation.[2]
Protocol 1: Synthesis of an (S,R,S)-AHPC-Linker Conjugate
This protocol describes a general method for coupling (S,R,S)-AHPC to a linker, such as a PEG chain, which can then be attached to a warhead.[1][2]
-
Materials :
-
Procedure :
-
Coupling : Dissolve (S,R,S)-AHPC hydrochloride (1 eq) and the Boc-protected linker (1.1 eq) in DMF.[1][2]
-
Add a coupling agent like HATU (1.2 eq) and a non-nucleophilic base like DIPEA (3 eq).[1][2]
-
Stir the reaction at room temperature for 4-24 hours, monitoring progress by LC-MS.[1][2]
-
Upon completion, quench the reaction and purify the product by flash column chromatography or preparative HPLC.[2][3]
-
Deprotection : Dissolve the purified product in a solution of TFA in DCM.[2]
-
Stir at room temperature for 1-2 hours.[2]
-
Remove the solvent under reduced pressure to yield the final (S,R,S)-AHPC-linker-acid.[2]
-
Protocol 2: Western Blot for Protein Degradation
This is the standard method to quantify the reduction in target protein levels.[12]
-
Methodology :
-
Cell Treatment : Plate cells at a suitable density and allow them to adhere. Treat with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a set time (e.g., 4-24 hours).[12]
-
Cell Lysis : Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[12]
-
Quantification : Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.[12]
-
SDS-PAGE and Transfer : Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12]
-
Immunoblotting : Block the membrane (e.g., 5% non-fat milk in TBST) for 1 hour. Incubate overnight at 4°C with a primary antibody against the target protein. Also, probe for a loading control (e.g., GAPDH, β-actin).[12]
-
Detection : Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.[12]
-
Analysis : Quantify band intensities using software like ImageJ. Normalize the target protein signal to the loading control and calculate the percentage of protein remaining relative to the vehicle control.[12]
-
Protocol 3: Ternary Complex Formation Assay (TR-FRET)
This assay confirms that the PROTAC can successfully bridge the target protein and VHL.[3]
-
Methodology :
-
Labeling : Label the POI and VHL proteins with a matched TR-FRET donor (e.g., Terbium-cryptate) and acceptor (e.g., d2), often via affinity tags (e.g., His-tag, GST-tag).[3]
-
Reaction Setup : In a microplate, add the labeled POI and VHL proteins.[3]
-
PROTAC Titration : Add increasing concentrations of the PROTAC.[3]
-
Measurement : After incubation, measure the TR-FRET signal. An increase in the signal indicates proximity between the donor and acceptor, confirming the formation of the ternary complex.[3]
-
Protocol 4: Mechanistic Control Experiments
These experiments are crucial to confirm that protein loss is occurring via the intended mechanism.[12]
-
Proteasome Dependence : Pre-treat cells with a proteasome inhibitor (e.g., MG132 at 1-10 µM) for 1-2 hours before adding the PROTAC. A rescue of the target protein level compared to the PROTAC-only treatment confirms that degradation is proteasome-mediated.[12]
-
E3 Ligase Dependence : Co-treat cells with the PROTAC and a 10-100x molar excess of a free VHL ligand (e.g., (S,R,S)-AHPC). This competitive binding should block the PROTAC from engaging VHL, leading to a rescue of protein degradation and confirming VHL's role.[12]
Signaling Pathway Modulation
By degrading a target protein, a PROTAC can profoundly disrupt the signaling pathways in which the protein participates. For example, Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader that regulates the expression of oncogenes like c-MYC.[13] An (S,R,S)-AHPC-based PROTAC targeting BRD4 can induce its degradation, leading to the downregulation of c-MYC and subsequent inhibition of cell proliferation.[1][13]
Conclusion
The (S,R,S)-AHPC scaffold is a cornerstone in the development of VHL-recruiting PROTACs. Its high affinity for VHL enables the design of potent and selective degraders against a wide array of challenging disease targets. A thorough understanding of the mechanism of action, combined with rigorous quantitative assessment and carefully designed experiments, is essential for advancing these innovative molecules from the laboratory to the clinic. The protocols and data presented in this guide offer a framework for researchers to design, synthesize, and characterize novel (S,R,S)-AHPC-based PROTACs for the next generation of targeted therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
